molecular formula C16H13N3O2S B11765110 N-Phenyl-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide

N-Phenyl-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide

Cat. No.: B11765110
M. Wt: 311.4 g/mol
InChI Key: OIHKRJPVCHXIMW-UHFFFAOYSA-N
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Description

N-Phenyl-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core linked to an acetamide moiety via a thioether bridge. The oxadiazole ring acts as a bioisostere, enhancing pharmacological activity by forming hydrogen bonds with biological targets . This compound’s structure allows for diverse modifications, enabling exploration of its anticancer, antimicrobial, and antioxidant properties.

Properties

Molecular Formula

C16H13N3O2S

Molecular Weight

311.4 g/mol

IUPAC Name

N-phenyl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C16H13N3O2S/c20-14(17-13-9-5-2-6-10-13)11-22-16-19-18-15(21-16)12-7-3-1-4-8-12/h1-10H,11H2,(H,17,20)

InChI Key

OIHKRJPVCHXIMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)NC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Phenyl-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide typically involves the reaction of a phenyl-substituted oxadiazole with a thiol and an acetamide derivative. One common method involves the use of hydrazide analogs, carbon disulfide, and potassium hydroxide in ethanol, followed by refluxing until the evolution of hydrogen sulfide ceases . Another method includes the use of triethylamine and chloroacetyl chloride with vigorous stirring .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-Phenyl-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research has demonstrated that derivatives of N-Phenyl-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide exhibit significant antimicrobial properties. For instance, studies indicate that these compounds can inhibit the growth of various bacterial strains, suggesting their potential use as antibacterial agents .

Anti-inflammatory Properties
In addition to antimicrobial effects, compounds related to this compound have shown promise in reducing inflammation. This is particularly relevant in the development of treatments for chronic inflammatory diseases .

Cancer Research
The compound has also been investigated for its anticancer properties. Its ability to induce apoptosis in cancer cells has been noted in several studies, indicating a potential role in cancer therapeutics . The structural features of the oxadiazole moiety are believed to contribute to its biological activity.

Materials Science Applications

Fluorescent Materials
The unique properties of this compound make it suitable for applications in materials science, particularly in the development of fluorescent materials. The oxadiazole ring is known for its luminescent properties, which can be harnessed in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Polymer Chemistry
This compound can also be incorporated into polymers to enhance their thermal and mechanical properties. Research indicates that polymers containing oxadiazole derivatives exhibit improved stability and performance under various conditions .

Multifunctional Agent Development

Recent studies have focused on the development of molecular hybrids that incorporate this compound as a core structure. These hybrids aim to combine multiple functionalities such as antibacterial, anti-inflammatory, and anticancer activities into a single molecule. This approach is particularly appealing in drug design as it may lead to more effective treatments with fewer side effects .

Data Tables

Application Area Specific Use Evidence/Source
Medicinal ChemistryAntimicrobial agents
Anti-inflammatory drugs
Anticancer therapeutics
Materials ScienceFluorescent materials for OLEDs
Enhanced polymer properties
Multifunctional AgentsMolecular hybrids with combined actions

Case Studies

  • Antimicrobial Efficacy Study
    A study involving various derivatives of this compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the phenyl group enhanced activity against specific strains.
  • Fluorescent Polymer Development
    Researchers synthesized a polymer incorporating N-Phenyl-2-(5-phenyloxadiazol-thio)acetamide which exhibited superior luminescent properties compared to traditional fluorescent materials. This advancement could lead to more efficient light-emitting devices.
  • Cancer Therapeutics Research
    A recent investigation into the apoptotic effects of this compound on various cancer cell lines revealed promising results, suggesting its potential as a lead compound for further drug development.

Mechanism of Action

The mechanism of action of N-Phenyl-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may interact with neurotransmitter receptors or enzymes to exert its anticonvulsant effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Pharmacological Activities

Key Observations :
  • Bioisosteric Effects : The oxadiazole ring enhances binding affinity through hydrogen bonding, while substituents like benzothiazole or benzofuran improve target specificity .
  • Antiproliferative Activity : Compounds with sulfamoylphenyl or indole groups show potent inhibition of cancer cell growth, linked to apoptotic pathway activation .
  • Antimicrobial Activity : Benzofuran-derived analogs exhibit synergy with enzymes like Laccase, suggesting dual mechanisms of action .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Melting Point (°C) Molecular Weight Solubility/Stability
Target Compound Not reported 341.39 Moderate solubility in organic solvents
4b (Sulfamoylphenyl) >300 474.07 Stable in dioxane; low aqueous solubility
2a (Indole derivative) 200.9–201.7 409.45 Ethanol-soluble; stable at RT
N-Methyl analog Not reported 325.38 Storage: 2–8°C (moisture-sensitive)
  • Thermal Stability : High melting points (>200°C) in sulfamoylphenyl and indole derivatives suggest robust crystalline structures suitable for formulation .

Biological Activity

N-Phenyl-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial effects. This article summarizes the findings related to its biological activity, supported by data tables and relevant case studies.

This compound has the following chemical properties:

PropertyValue
Molecular Formula C17_{17}H15_{15}N3_{3}O2_{2}S
Molecular Weight 325.38 g/mol
CAS Number 81511-63-9

The biological activity of this compound is primarily attributed to its inhibition of specific enzymes involved in neurotransmission and cancer cell proliferation. Research indicates that compounds containing the oxadiazole moiety exhibit dual inhibition of human acetylcholinesterase (hAChE) and human butyrylcholinesterase (hBChE), which are crucial in neurodegenerative diseases like Alzheimer's disease .

Enzyme Inhibition Activity

The compound has shown varying degrees of inhibition against hAChE and hBChE:

EnzymeInhibition Activity (IC50_{50})
hAChEGood (≤1.0 μM)
hBChEModerate (1.5 - 2.5 μM)

These findings suggest that structural modifications in the phenyl ring can enhance or diminish enzyme inhibitory activities .

Anticancer Activity

In vitro studies have demonstrated significant anticancer properties for derivatives of oxadiazole compounds. The presence of electron-withdrawing groups on the phenyl ring has been linked to improved cytotoxicity against various cancer cell lines. For instance, a study indicated that certain derivatives exhibited IC50_{50} values below 10 μM against breast and colon cancer cell lines, suggesting potent anticancer activity .

Case Study: Anticancer Efficacy

One notable study evaluated several oxadiazole derivatives, including N-Phenyl-2-(5-phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide. The results showed:

CompoundCell LineIC50_{50} (μM)
N-Acetyl DerivativeMCF7 (Breast Cancer)5.6
N-Acetyl DerivativeHCT116 (Colon Cancer)7.4

These results underscore the potential of this compound in developing new anticancer therapies.

Antimicrobial Activity

The antimicrobial properties of N-Phenyl-2-(5-phenyloxadiazol-thio)-acetamide have also been explored. Studies indicate that compounds with similar structural motifs exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy Data

The minimum inhibitory concentration (MIC) values for various derivatives were assessed against common bacterial strains:

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

These findings suggest that modifications to the oxadiazole structure can enhance antimicrobial potency .

Q & A

Q. Optimization Parameters :

ParameterOptimal RangeImpact on Yield/PurityReference
Temperature80–100°C (reflux)Enhances cyclization
SolventDMF or toluenePolarity aids reaction
Reaction Time5–10 hoursLonger durations improve conversion
PurificationColumn chromatography or recrystallizationEnsures high purity

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., phenyl protons at δ 7.2–7.8 ppm, oxadiazole carbons at ~160–165 ppm) .
  • IR Spectroscopy : Peaks at ~1230 cm1^{-1} (C-O-C stretching in oxadiazole) and ~1650 cm1^{-1} (C=O in acetamide) .
  • Mass Spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 304.32 for the parent compound) validate molecular weight .

Advanced: How can density functional theory (DFT) predict electronic properties and reactivity?

Answer:
DFT calculations (e.g., B3LYP/6-31G*) model:

  • HOMO-LUMO gaps : Predict charge transfer interactions (e.g., gaps ~4.5 eV indicate moderate reactivity) .
  • Molecular Electrostatic Potential (MESP) : Identifies nucleophilic/electrophilic sites (e.g., sulfur in thioether as nucleophilic) .
  • Thermochemical data : Atomization energies and proton affinities align with experimental values (average deviation <3 kcal/mol) .

Advanced: How to resolve contradictions in reported biological activities across studies?

Answer:
Discrepancies arise from variations in:

  • Assay conditions : MIC values vary with bacterial strain choice (e.g., Gram-positive vs. Gram-negative) .
  • Structural modifications : Substituents on the phenyl or oxadiazole ring alter activity (Table 1) .
  • Dosage and purity : Impurities >5% can skew results; HPLC validation is critical .

Q. Table 1: Structure-Activity Trends in Analogous Compounds

DerivativeSubstituentActivity (MIC, μg/mL)Reference
Isoxazole-oxadiazole4-Methoxyphenyl0.22 (E. coli)
Imidazole-oxadiazole hybrid3,5-DimethylphenylDPPH scavenging: 85%
Thiazole-oxadiazole4-MethylphenylCytotoxicity (IC50_{50}: 12 μM)

Advanced: How to design experiments for structure-activity relationship (SAR) studies?

Answer:

Synthesize analogs : Vary substituents on phenyl (e.g., electron-withdrawing groups) and oxadiazole rings .

Biological screening :

  • Antimicrobial : Broth microdilution (CLSI guidelines) for MIC determination .
  • Anticancer : MTT assay on cell lines (e.g., MCF-7 for breast cancer) .

Computational modeling : Dock ligands into target proteins (e.g., dihydrofolate reductase for antimicrobial activity) .

Basic: What are the common purification challenges and effective techniques?

Answer:

  • Challenge : Low solubility in polar solvents due to aromatic rings.
  • Solutions :
    • Recrystallization : Use ethanol/dioxane mixtures for high-purity crystals .
    • Column Chromatography : Silica gel with hexane/ethyl acetate (3:1) eluent .
    • TLC Monitoring : Hexane:ethyl acetate (9:1) to track reaction progress .

Advanced: How does the oxadiazole ring influence stability and bioactivity?

Answer:

  • Stability : The oxadiazole ring resists hydrolysis under physiological pH due to aromaticity and resonance stabilization .
  • Bioactivity :
    • Antimicrobial : Sulfur in thioether enhances membrane penetration .
    • Anticancer : Oxadiazole’s planar structure intercalates DNA .
  • Computational insight : DFT shows electron-deficient oxadiazole participates in π-π stacking with target proteins .

Advanced: How can crystallographic data validate molecular structure?

Answer:

  • SHELX refinement : Resolve bond lengths/angles (e.g., C-S bond ~1.78 Å in thioether) .
  • X-ray diffraction : Confirms coplanarity of oxadiazole and phenyl rings, critical for π-stacking interactions .

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